

Spectroscopic Data of 4-Bromo-2-methylbenzenesulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-methylbenzenesulfonyl chloride

Cat. No.: B051797

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-2-methylbenzenesulfonyl chloride** (CAS No. 139937-37-4), a key reagent in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's spectral characteristics. While experimentally obtained spectra for this specific compound are not readily available in public databases, this guide presents predicted data based on the analysis of analogous compounds and general spectroscopic principles.

Introduction

4-Bromo-2-methylbenzenesulfonyl chloride is a sulfonyl chloride derivative containing a bromine atom and a methyl group on the benzene ring. Its reactivity makes it a valuable building block in the synthesis of various organic molecules, including sulfonamides, which are of significant interest in medicinal chemistry. Accurate characterization of this compound is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables present the predicted spectroscopic data for **4-Bromo-2-methylbenzenesulfonyl chloride**. These values are estimated based on the known spectral data of structurally similar compounds such as 4-bromobenzenesulfonyl chloride and 2-methylbenzenesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0	d	1H	Ar-H
~7.6	d	1H	Ar-H
~7.5	dd	1H	Ar-H
~2.7	s	3H	-CH ₃

Table 2: Predicted ^{13}C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~145	C-SO ₂ Cl
~141	C-CH ₃
~136	C-Br
~134	Ar-CH
~133	Ar-CH
~128	Ar-CH
~21	-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch
~1380-1370	Strong	Asymmetric SO ₂ Stretch
~1190-1170	Strong	Symmetric SO ₂ Stretch
~1050-1000	Medium	C-Br Stretch
~850-800	Strong	p-Substituted Benzene C-H Bend
~600-500	Strong	C-S Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
268/270/272	Moderate	[M] ⁺ (isotopic pattern for Br and Cl)
233	High	[M-Cl] ⁺
155/157	High	[M-SO ₂ Cl] ⁺ (isotopic pattern for Br)
91	Moderate	[C ₇ H ₇] ⁺

Experimental Protocols

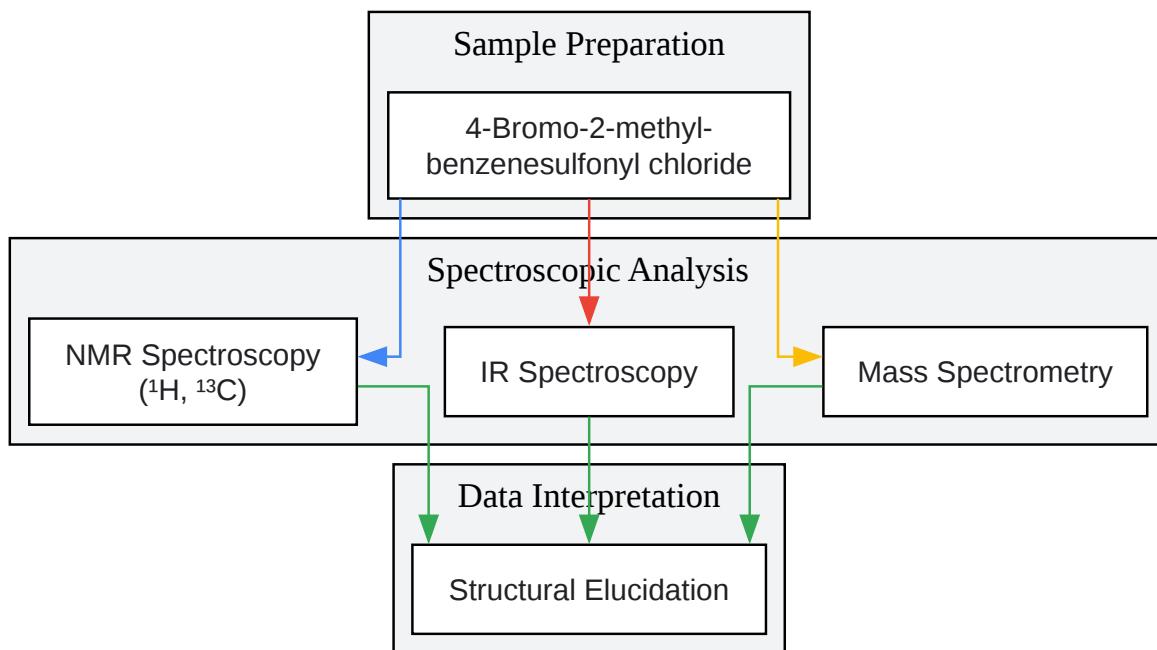
The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of **4-Bromo-2-methylbenzenesulfonyl chloride** (approximately 10-20 mg) is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR

tube. ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled experiment is performed to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy


For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid compound is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a high-energy electron beam, and the resulting fragments are separated and detected based on their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-Bromo-2-methylbenzenesulfonyl chloride**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this guide are predicted values and have not been experimentally verified from a public source. They are intended for estimation and comparison purposes. For definitive characterization, it is recommended to obtain experimental data on a purified sample.

- To cite this document: BenchChem. [Spectroscopic Data of 4-Bromo-2-methylbenzenesulfonyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051797#spectroscopic-data-nmr-ir-ms-for-4-bromo-2-methylbenzenesulfonyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com